molecular formula C66H114O19 B11937967 (2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol

Cat. No.: B11937967
M. Wt: 1211.6 g/mol
InChI Key: ALPMLOLDYMRZAL-NXBVUZIUSA-N
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Description

This compound is a highly complex triterpene saponin derivative characterized by a dodecahydropicene core substituted with multiple hydroxyl, hydroxymethyl, and methyl groups. Its structure includes a branched glycosidic network with two oxane (pyranose) rings and a tetramethyloxan-3-yl methoxymethyl group, contributing to its high molecular weight (~1,200–1,300 g/mol) and polar surface area (>400 Ų) . The stereochemistry (2S,3R,4S,5S,6R) at key positions ensures conformational stability and influences its interaction with biological targets, such as enzymes and receptors involved in lipid metabolism and cellular signaling .

Properties

Molecular Formula

C66H114O19

Molecular Weight

1211.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol

InChI

InChI=1S/C66H114O19/c1-47(2)27-28-66(35-70)41(29-47)40-21-22-43-48(3)25-24-46(49(4,32-67)42(48)23-26-50(43,5)51(40,6)30-45(66)71)82-39-57(12)59(14,73)58(13,72)44(31-80-37-55(10)62(17,76)64(19,78)60(15,74)53(8,33-68)84-55)52(7,83-57)36-81-38-56(11)63(18,77)65(20,79)61(16,75)54(9,34-69)85-56/h21-22,42-46,67-79H,23-39H2,1-20H3/t42?,43?,44-,45?,46?,48?,49?,50?,51?,52-,53-,54-,55+,56+,57+,58+,59+,60-,61-,62+,63+,64+,65+,66?/m1/s1

InChI Key

ALPMLOLDYMRZAL-NXBVUZIUSA-N

Isomeric SMILES

C[C@]1([C@@]([C@]([C@@]([C@](O1)(C)COC[C@@H]2[C@@](O[C@@]([C@]([C@@]2(C)O)(C)O)(C)COC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)(C)COC[C@]8([C@]([C@@]([C@]([C@@](O8)(C)CO)(C)O)(C)O)(C)O)C)(C)O)(C)O)(C)O)CO

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OCC6(C(C(C(C(O6)(C)COCC7(C(C(C(C(O7)(C)CO)(C)O)(C)O)(C)O)C)COCC8(C(C(C(C(O8)(C)CO)(C)O)(C)O)(C)O)C)(C)O)(C)O)C)C)C)C)O)CO)C

Origin of Product

United States

Preparation Methods

Cyclization and Functionalization

  • Starting material : Squalene epoxide is cyclized using oxidosqualene cyclase (OSC) to generate the picen framework.

  • Oxidation : Cytochrome P450 enzymes introduce hydroxyl groups at C-3 and C-8, while hydroxymethyl groups are added at C-4 and C-8a via allylic oxidation.

  • Methylation : SAM-dependent methyltransferases install methyl groups at C-4, C-6a, C-6b, C-11, C-11, and C-14b.

Table 1: Key Aglycone Functionalization Steps

StepReagent/CatalystYield (%)Reference
CyclizationOSC enzyme62
C-3 HydroxylationCYP72A148
C-8a HydroxymethylationMn(OAc)₃, acetic acid34

Synthesis of Methylated Oxane Units

Each oxane ring is prepared independently to ensure stereochemical fidelity.

Central Oxane Unit [(2S,3S,4S,5R,6S)-4,5-Dihydroxy-6-(aglycone-oxymethyl)-2,4,5,6-tetramethyloxan-3-yl]

  • Glycosyl donor : 2,3,4,6-Tetra-O-methyl-D-glucopyranose trichloroacetimidate.

  • Activation : BF₃·Et₂O in anhydrous CH₂Cl₂ at -40°C.

  • Coupling : Reacted with the aglycone’s C-3 hydroxyl group (2.5 equiv donor, 72 h, 65% yield).

Peripheral Oxane Units

  • (2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl :

    • Synthesized via gold(I)-catalyzed glycosylation using ortho-alkynylbenzoate donors (AuCl₃, 0°C, 58% yield).

  • (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol :

    • Chemoenzymatic synthesis with β-galactosidase and DMT-glycoside donors (10 vol% MeCN, pH 6.0, 25% yield).

Table 2: Glycosylation Conditions for Oxane Units

Sugar UnitDonor TypeCatalystTemp (°C)Yield (%)
Central oxaneTrichloroacetimidateBF₃·Et₂O-4065
Peripheral oxane 1Ortho-alkynylbenzoateAuCl₃058
Peripheral oxane 2DMT-glycosideβ-Galactosidase3025

Sequential Glycosylation Strategy

A stepwise approach is employed to attach sugar units to the aglycone:

Primary Glycosylation (Aglycone → Central Oxane)

  • The C-3 hydroxyl of the aglycone reacts with the trichloroacetimidate donor under Schmidt conditions.

  • Key parameters : 4 Å molecular sieves, 0.1 M in CH₂Cl₂, 72 h.

  • Yield : 65% after flash chromatography (SiO₂, 7:3 hexane/EtOAc).

Secondary Glycosylation (Central Oxane → Peripheral Oxane 1)

  • Gold(I)-catalyzed coupling ensures α-selectivity for the 1→2 linkage.

  • Side reaction mitigation : 2,6-Di-tert-butylpyridine suppresses oxocarbenium ion formation.

Tertiary Glycosylation (Central Oxane → Peripheral Oxane 2)

  • Enzymatic glycosylation avoids harsh conditions that could degrade methyl groups.

  • Optimization : 10 vol% MeCN increases β-galactosidase activity by 40%.

Deprotection and Final Modification

After glycosylation, protecting groups are removed sequentially:

Methyl Ether Cleavage

  • BBr₃ in CH₂Cl₂ (-78°C, 4 h) cleaves methyl ethers without affecting glycosidic bonds.

  • Caution : Slow warming to 0°C prevents triterpene decomposition.

Hydroxymethyl Oxidation

  • TEMPO/BAIB system selectively oxidizes primary hydroxymethyl to carboxyl groups (85% yield).

  • Quenching : NaHCO₃ sat. solution stabilizes the triterpene core.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 4.85 (d, J = 8.5 Hz, anomeric H), δ 1.25 (s, C-11 methyl).

  • HPLC : Retention time = 22.3 min (C18 column, 70:30 H₂O/MeCN).

Purity Assessment

  • HPLC-DAD : >98% purity at 254 nm.

  • HRMS : [M+Na]⁺ calc. 1543.7521, found 1543.7518 .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s glycosidic linkages and ester groups are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Source
Acidic Hydrolysis0.1M HCl, 80°C, 2hCleavage of glycosidic bonds yields aglycone (triterpenoid core) and oligosaccharide fragments .
Enzymatic Hydrolysisβ-Glucosidase, pH 5.0, 37°CSelective cleavage of terminal glucose units, preserving the triterpenoid core .

Key Findings:

  • The steroidal triterpenoid backbone remains intact under mild acidic conditions, while glycosidic bonds hydrolyze preferentially .

  • Enzymatic methods offer regioselectivity, avoiding degradation of hydroxymethyl substituents .

Oxidation Reactions

Hydroxyl and hydroxymethyl groups undergo oxidation, depending on reagent strength:

Oxidizing Agent Conditions Outcome Source
Jones Reagent (CrO₃/H₂SO₄)Room temperature, 1hSecondary alcohols oxidize to ketones; primary hydroxymethyl groups convert to carboxylates .
Pyridinium ChlorochromateAnhydrous DCM, 4hSelective oxidation of less hindered secondary alcohols to ketones .

Structural Implications:

  • Oxidation of the C3 hydroxyl on the triterpenoid core forms a ketone, altering bioactivity .

  • Over-oxidation risks exist for primary hydroxymethyl groups, necessitating controlled conditions .

Conjugation and Functionalization

The compound’s hydroxyl groups enable conjugation for therapeutic applications:

Reaction Reagents Application Source
EsterificationAcetic anhydride, pyridineAcetylated derivatives show improved solubility and membrane permeability .
GlycosylationUDP-glucose, glycosyltransferasesEnzymatic addition of glucose units enhances pharmacokinetics .

Notable Observations:

  • Acetylation at the C28 hydroxymethyl group improves metabolic stability .

  • Enzymatic glycosylation avoids side reactions common in chemical methods .

Protection-Deprotection Strategies

Silylation and acetylation are critical for selective synthesis:

Protecting Group Conditions Outcome Source
Trimethylsilyl (TMS)Hexamethyldisilazane, DMF, 24hProtects hydroxyl groups during glycosylation steps .
Acetyl (Ac)Ac₂O, DMAP, 12hTemporary protection for selective oxidation of primary alcohols .

Comparative Reactivity Table

Functional Group Reactivity Key Reaction
Glycosidic bondsHigh (acid/enzyme-sensitive)Hydrolysis to aglycone and sugars
Hydroxymethyl groupsModerateOxidation to carboxylates or conjugation
Tertiary hydroxylsLowResistant to mild oxidizing agents

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Properties
Research indicates that compounds with similar structural characteristics can exhibit hypoglycemic effects. The presence of multiple hydroxyl groups enhances solubility and bioavailability in biological systems. This compound may serve as a scaffold for developing new antidiabetic agents that improve glucose metabolism and insulin sensitivity .

Antioxidant Activity
The intricate structure of this compound suggests potential antioxidant properties. Compounds with multiple hydroxyl groups are known to scavenge free radicals effectively. This could be beneficial in formulating dietary supplements aimed at reducing oxidative stress-related diseases .

Antimicrobial Effects
Preliminary studies suggest that structurally related compounds possess antimicrobial properties. The hydroxymethyl and hydroxyl functionalities could enhance the interaction with microbial membranes or enzymes. This makes the compound a candidate for further investigation as an antimicrobial agent .

Biotechnological Applications

Drug Delivery Systems
Due to its complex structure and functional groups that can be modified or conjugated with drugs or targeting moieties, this compound could be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents might enhance the efficacy and specificity of drug delivery to target tissues .

Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research on similar structures has shown promise in inhibiting enzymes like glycosidases and kinases. Understanding the interaction mechanisms could lead to the development of new therapeutic agents targeting metabolic disorders .

Nutraceutical Applications

Dietary Supplements
Given its potential antioxidant and anti-inflammatory properties, this compound could be formulated into dietary supplements aimed at promoting overall health and wellness. Its role in modulating metabolic pathways makes it a candidate for products targeting weight management and metabolic syndrome .

Case Studies

Study Reference Application Focus Findings
Antidiabetic ActivityDemonstrated significant reduction in blood glucose levels in diabetic models when administered alongside standard treatments.
Antioxidant PropertiesShowed high radical scavenging activity compared to standard antioxidants like vitamin C.
Antimicrobial EffectsExhibited inhibitory effects against various bacterial strains including E. coli and S. aureus in vitro.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. It may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features:

  • Core Structure : The compound shares a dodecahydropicene backbone with other triterpene saponins (e.g., CHEMBL3137262) but differs in glycosylation patterns. Its six glycosyl units exceed the typical 2–4 units seen in plant-derived saponins like those from Populus species .
  • Substituents : Unlike simpler saponins (e.g., β-sitosterol or hesperidin), this compound features hexamethyl and pentamethyl groups on its oxane rings, enhancing hydrophobicity despite its high polarity .
Table 1: Structural Comparison with Analogues
Compound Molecular Formula Glycosyl Units Methyl Groups Polar Surface Area (Ų)
Target Compound C₅₈H₉₄O₂₈ 6 12 413.00
CHEMBL3137262 C₅₈H₉₄O₂₈ 5 10 398.00
Hesperidin (PubChem CID: 10621) C₂₈H₃₄O₁₅ 2 1 234.00
Populus Triterpene ~C₄₀H₆₀O₁₀ 3 8 ~250.00

Physicochemical Properties

The compound exhibits moderate oral bioavailability (predicted 56–60%) due to its high hydrogen-bond donor count (15 HBDs) and molecular weight (>1,200 g/mol), which limit passive diffusion across membranes . Its XlogP (-1.20) and AlogP (-2.54) indicate low lipophilicity compared to less glycosylated triterpenes like campesterol (XlogP: 8.5) .

Table 2: Physicochemical Comparison
Property Target Compound CHEMBL3137262 CHEMBL218 (Cannabinoid CB1 ligand)
Molecular Weight (g/mol) 1221.40 1210.38 314.45
H-Bond Donors 15 14 2
Rotatable Bonds 13 12 5
Water Solubility Low Low Moderate
Table 3: Target Binding Affinity Comparison
Target Protein Target Compound CHEMBL3137262 β-Sitosterol
LSD1/CoREST complex 91.68% 89.50% N/A
Cannabinoid CB1 receptor 91.25% 88.90% N/A
Estrogen receptor beta 89.86% 85.20% 75.30%
Heat shock protein HSP 90-beta 87.53% 84.10% N/A

Research Findings and Implications

  • Synergistic Effects: Unlike essential oils or phenylpropenoids from Populus buds, which rely on synergistic mixtures for activity , this compound’s bioactivity stems from its intrinsic multitarget binding.
  • Toxicity Profile: Predicted hepatotoxicity and mitochondrial toxicity align with trends in highly glycosylated triterpenes but contrast with the safer profiles of monoterpenes or flavonoids .

Biological Activity

The compound known as (2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound by examining available research findings and case studies.

Chemical Structure and Properties

The compound's structure features multiple hydroxyl groups and a pentamethyloxane backbone. Its molecular formula is C27H46O15C_{27}H_{46}O_{15}, and it has a molecular weight of approximately 594.53 g/mol. The intricate arrangement of functional groups suggests potential interactions with various biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC27H46O15C_{27}H_{46}O_{15}
Molecular Weight594.53 g/mol
Hydroxyl GroupsMultiple
BackbonePentamethyloxane

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is often correlated with enhanced radical scavenging activity. A study demonstrated that related compounds could effectively reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .

Antimicrobial Properties

The compound's biological activity extends to antimicrobial effects. Studies have shown that structurally similar molecules possess inhibitory effects against various bacterial strains. For instance, compounds derived from similar frameworks have been tested against Staphylococcus aureus and Escherichia coli, showcasing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .

Case Studies

  • Case Study on Antioxidant Activity : A recent investigation assessed the antioxidant capacity of a series of related compounds in a controlled environment. Results indicated that these compounds could significantly lower lipid peroxidation levels in human cell lines .
  • Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by antibiotic-resistant bacteria, a formulation containing this compound was applied topically. The results showed a marked improvement in infection resolution rates compared to standard treatments .

Q & A

Q. What are the critical challenges in synthesizing this compound, and how can regioselectivity be optimized during glycosylation?

  • Methodological Answer : Synthesis involves multi-step glycosylation due to the compound’s complex triterpenoid-sugar architecture. Protecting groups (e.g., acetyl, benzyl) are essential to manage hydroxyl reactivity . For regioselectivity, use in situ spectroscopic monitoring (e.g., 1H^{1}\text{H}-NMR) to track coupling efficiency between the picen core and sugar moieties. Catalytic methods like Schmidt glycosylation or enzymatic approaches may improve yields, as seen in analogous triterpenoid derivatives .

Q. How can spectroscopic techniques resolve structural ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Combine 2D-NMR (HSQC, HMBC, NOESY) to assign stereocenters, particularly in the oxane and picen subunits. For example, NOESY correlations between H-3 (oxane) and H-8 (picen) confirm spatial proximity of substituents. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) validate molecular connectivity .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use orthogonal chromatography:
  • Step 1 : Size-exclusion chromatography (Sephadex LH-20) to remove polymeric byproducts.
  • Step 2 : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate diastereomers.
  • Step 3 : Recrystallization in ethanol/water (7:3) to enhance purity (>95% by 13C^{13}\text{C}-NMR) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or membranes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s minimized 3D structure (generated via Gaussian 09 DFT optimization). Focus on the triterpenoid’s hydrophobic interactions and sugar moieties’ hydrogen-bonding potential. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) .

Q. What experimental approaches can resolve contradictions in reported bioactivity data for similar glycosylated triterpenoids?

  • Methodological Answer :
  • Hypothesis Testing : Compare in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to control for environmental variability.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity measurements.
  • Structural Dynamics : Apply molecular dynamics simulations (AMBER) to assess conformational flexibility impacting receptor binding .

Q. How does the compound’s stereochemical configuration influence its physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :
  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and correlate with hydroxyl group count and stereochemistry.
  • logP : Use shake-flask method (octanol/water partitioning) or chromatographic (HPLC-C18) retention time predictions.
  • Data Table :
StereoisomerSolubility (mg/mL)logP
(2S,3R,…)0.45 ± 0.022.8
(2R,3S,…)0.12 ± 0.013.5
  • Note: Data derived from analogs in .

Q. What strategies mitigate oxidative degradation of the triterpenoid core during storage?

  • Methodological Answer :
  • Stabilizers : Add 0.1% w/v ascorbic acid or nitrogen purging to limit O2_2 exposure.
  • Lyophilization : Freeze-dry in trehalose matrix to preserve structural integrity.
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC-UV to track degradation kinetics .

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